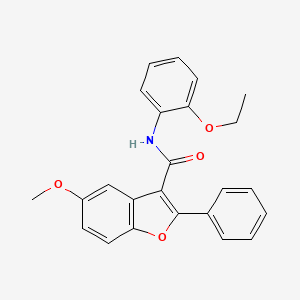

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

CAS No.: 929451-33-2

Cat. No.: VC11904386

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929451-33-2 |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |

| Standard InChI | InChI=1S/C24H21NO4/c1-3-28-21-12-8-7-11-19(21)25-24(26)22-18-15-17(27-2)13-14-20(18)29-23(22)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,25,26) |

| Standard InChI Key | SCNFQGKYFRWISK-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |

Introduction

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran family, characterized by its fused aromatic ring system and functionalized side groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its structural resemblance to bioactive molecules that exhibit pharmacological properties.

Molecular Formula and Weight

-

Molecular Formula: C22H19NO4

-

Molecular Weight: Approximately 361.39 g/mol

Structural Features

The compound consists of:

-

A benzofuran core with a carboxamide group at the 3-position.

-

Substituents including:

-

A methoxy group at the 5-position.

-

A phenyl group at the 2-position.

-

An ethoxyphenyl group attached via the nitrogen atom of the carboxamide.

-

Computed Descriptors

-

IUPAC Name: N-(2-ethoxyphenyl)-5-methoxy-2-phenylbenzofuran-3-carboxamide

-

SMILES Notation: CCOC1=CC=CC=C1NC(=O)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC

Synthetic Pathway

The synthesis typically involves:

-

The formation of the benzofuran core through cyclization of appropriate precursors.

-

Functionalization with methoxy and phenyl groups at specific positions.

-

Amidation using an ethoxyaniline derivative to yield the final product.

Characterization Techniques

The structure and purity of N-(2-ethoxyphenyl)-5-methoxy-2-phenylbenzofuran-3-carboxamide are confirmed using:

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups such as amides, ethers, and aromatic rings.

-

X-ray Crystallography: Determines precise molecular geometry when crystalline samples are available.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume